2-(Cyclopropylmethyl)-5-(methylamino)phenol
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Overview
Description
2-(Cyclopropylmethyl)-5-(methylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclopropylmethyl group and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-5-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 5-amino-2-hydroxybenzyl alcohol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the reduction of 2-(Cyclopropylmethyl)-5-nitrophenol using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method allows for the selective reduction of the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-5-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the precursor compound can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-5-(methylamino)phenol involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound targets the quorum regulator SarA in Staphylococcus aureus. By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation . This makes it an attractive candidate for the development of new antimicrobial therapies.
Comparison with Similar Compounds
2-(Cyclopropylmethyl)-5-(methylamino)phenol can be compared with other similar compounds, such as:
2-Methylphenol (ortho-cresol): A phenol derivative with a methyl group at the ortho position.
3-Methylphenol (meta-cresol): A phenol derivative with a methyl group at the meta position.
4-Methylphenol (para-cresol): A phenol derivative with a methyl group at the para position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopropylmethyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-5-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-12-10-5-4-9(11(13)7-10)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
InChI Key |
DXKWRFVYRFESGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
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